molecular formula C21H17N3OS B2491072 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide CAS No. 873856-60-1

2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2491072
CAS No.: 873856-60-1
M. Wt: 359.45
InChI Key: CKWKUMFYPAMJKW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted at position 3 with a benzothiazole moiety and a carboxamide group linked to a 4-methylbenzyl substituent.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-14-8-10-15(11-9-14)13-23-20(25)16-5-4-12-22-19(16)21-24-17-6-2-3-7-18(17)26-21/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWKUMFYPAMJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carboxamide derivatives, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide Pyridine + Benzothiazole 4-Methylbenzyl, Benzothiazole 345.42 High lipophilicity due to 4-methylbenzyl; potential for π-π stacking .
N-[4-(1,3-Benzothiazol-2-yl)-3-methylphenyl]pyridine-3-carboxamide Pyridine + Benzothiazole 3-Methylphenyl, Benzothiazole 345.42 Methyl group on phenyl may reduce solubility compared to 4-methylbenzyl .
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide Pyridine + Benzothiazole 6-Fluoro-Benzothiazole, Methylsulfanyl 349.44 Fluorine enhances electronegativity; methylsulfanyl increases lipophilicity .
6-Chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide Pyridine Cl, CF3-substituted phenyl 358.76 Electron-withdrawing groups (Cl, CF3) improve metabolic stability .
N-(2-(3-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo-pyridine-3-carboxamide Imidazo-pyridine + Thiazolidinone 3-Chlorophenyl, Thiazolidinone ~380 (estimated) Thiazolidinone introduces hydrogen-bonding potential; Cl enhances polarity .

Key Findings

Benzothiazole vs. Thiazolidinone: The benzothiazole group in the target compound offers rigid aromaticity, favoring planar interactions with biological targets, while thiazolidinone derivatives (e.g., ) introduce a non-aromatic, oxygen-containing ring capable of hydrogen bonding .

Substituent Effects: Electron-Withdrawing Groups: Fluorine (in ) and chlorine (in ) substituents enhance metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .

Steric Considerations : Bulky substituents like 4-methylbenzyl (target compound) or trifluoromethylphenyl () may hinder binding to sterically sensitive targets but improve selectivity for larger binding pockets .

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H17N3OS
  • Molecular Weight : 341.41 g/mol
  • IUPAC Name : 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide

Benzothiazole derivatives often exhibit their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Compounds like this one can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways, affecting processes such as inflammation and cell proliferation.
  • Antimicrobial Activity : The presence of the benzothiazole moiety is linked to antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure possess significant antimicrobial properties. For example, derivatives have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 to 25 mm in diameter depending on the substituents on the benzothiazole ring .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies on related benzothiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. For instance, certain analogs exhibited IC50 values in the micromolar range, indicating potent activity .

Anti-inflammatory Effects

Benzothiazole derivatives have been reported to exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Study 1: Antimicrobial Efficacy

A study evaluated a series of benzothiazole derivatives for their antimicrobial activity. The compound exhibited significant inhibition against Candida albicans with an inhibition zone of 22 mm. This highlights its potential as an antifungal agent .

Study 2: Anticancer Activity

In a comparative study of various benzothiazole derivatives against cancer cell lines, the compound demonstrated notable cytotoxicity against MCF-7 cells with an IC50 value of 2.41 µM. This suggests that modifications to the benzothiazole structure can enhance anticancer properties .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineInhibition Zone (mm) / IC50 (µM)Reference
AntimicrobialE. coli20
AntimicrobialStaphylococcus aureus25
AntifungalCandida albicans22
AnticancerMCF-7IC50 = 2.41
Anti-inflammatoryVariousN/A

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